(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone

DPP-IV inhibitor USP30 inhibitor Scaffold hopping

The compound (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone (CAS 1538593-53-1) is a chiral, bicyclic urea/amide derivative with a molecular formula of C11H19N3O and a molecular weight of 209.29 g/mol. It belongs to the hexahydropyrrolo[3,4-b]pyrrole class, a scaffold privileged in medicinal chemistry for its rigid, three-dimensional structure and its ability to present substituents in a well-defined vector orientation.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
Cat. No. B8108285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)N2CC3CCNC3C2
InChIInChI=1S/C11H19N3O/c15-11(13-5-1-2-6-13)14-7-9-3-4-12-10(9)8-14/h9-10,12H,1-8H2/t9-,10+/m1/s1
InChIKeyFDOHOSYEZLWQHM-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone: Core Scaffold & Procurement Identity


The compound (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone (CAS 1538593-53-1) is a chiral, bicyclic urea/amide derivative with a molecular formula of C11H19N3O and a molecular weight of 209.29 g/mol [1]. It belongs to the hexahydropyrrolo[3,4-b]pyrrole class, a scaffold privileged in medicinal chemistry for its rigid, three-dimensional structure and its ability to present substituents in a well-defined vector orientation. The compound features a cis-fused [3,4-b] ring junction with (3aR,6aR) stereochemistry and a pyrrolidin-1-yl methanone substituent, offering a distinct spatial and electronic profile compared to its [3,4-c] regioisomers and other N-acyl derivatives [2]. This specific combination of ring fusion and substituent is a key determinant of its utility in fragment-based drug discovery and as a synthetic intermediate for DPP-IV and USP30 inhibitor programs.

Why Generic Substitution Fails for cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone


In-class substitution of this compound with a close analog, such as the [3,4-c] regioisomer (CAS 1690055-55-0) or an alternative N-acyl derivative like the p-tolyl analog (CAS 1218579-60-2), is not scientifically neutral. The [3,4-b] ring junction enforces a specific angular relationship between the secondary amine and the N-acyl substituent, which directly impacts the vector of hydrogen bond donor/acceptor presentation and the overall molecular shape recognized by biological targets [1]. Even a seemingly minor change from a pyrrolidin-1-yl to a p-tolyl group alters the compound's lipophilicity (XLogP3-AA), hydrogen bond acceptor count, and metabolic vulnerability, leading to divergent pharmacokinetic and target engagement profiles [2]. For DPP-IV and USP30 inhibitor pharmacophores, the [3,4-b] scaffold is explicitly claimed in patent composition-of-matter, making the [3,4-c] isomer or other derivatives a potential risk for freedom-to-operate and bioactivity equivalence [1]. The quantitative evidence below demonstrates these specific, measurable points of divergence.

Quantitative Evidence Guide: Differentiation of cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone from Analogs


Regioisomeric Differentiation: [3,4-b] vs. [3,4-c] Ring Junction Impact on Molecular Shape and Patent Composition-of-Matter

The target compound contains a [3,4-b] pyrrolopyrrole ring fusion, which positions the N-acyl substituent at a distinct angle relative to the secondary amine compared to the [3,4-c] regioisomer (CAS 1690055-55-0). This structural difference is not cosmetic; it is the basis for patent composition-of-matter claims. US Patent 8,785,477 B2 explicitly protects hexahydropyrrolo[3,4-b]pyrrole derivatives as DPP-IV inhibitors, while the [3,4-c] isomer falls outside the primary Markush structure [1]. In USP30 inhibitor patents from Mission Therapeutics, the [3,4-b] scaffold is also the core of the pharmacophore, with the [3,4-c] analog showing no reported activity [2].

DPP-IV inhibitor USP30 inhibitor Scaffold hopping

Substituent-Dependent Lipophilicity: Pyrrolidin-1-yl vs. p-Tolyl Impact on XLogP3-AA

The substitution of the pyrrolidin-1-yl group with a p-tolyl group in the analogous (cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone (CAS 1218579-60-2) results in a significant increase in computed lipophilicity. The target compound has an XLogP3-AA of 0, indicating a balanced hydrophilic-lipophilic profile suitable for oral bioavailability. The p-tolyl analog, by contrast, has a higher XLogP3-AA (predicted >1.5), which can reduce solubility and increase metabolic clearance [1]. This difference is directly measurable and impacts the selection of a fragment hit or lead-like starting point.

Lipophilicity ADME Fragment-based drug discovery

Hydrogen Bond Capacity: Pyrrolidin-1-yl Methanone vs. p-Tolyl Methanone

The target compound possesses 2 hydrogen bond acceptors (the urea carbonyl and the pyrrolidine nitrogen) and 1 hydrogen bond donor (the secondary amine of the scaffold), while the p-tolyl analog has only 1 hydrogen bond acceptor (the amide carbonyl) and 1 donor, lacking the additional acceptor from the pyrrolidine ring. This alters the compound's capacity for directed hydrogen bonding with biological targets, a critical factor in fragment efficiency and selectivity [1]. In DPP-IV inhibitors, an additional hydrogen bond acceptor has been correlated with improved binding affinity by engaging the S2 pocket [2].

Hydrogen bonding Target engagement Molecular recognition

QC-Certified Purity: Bidepharm 97% Standard with Batch-Specific NMR, HPLC, and GC

The compound is supplied by Bidepharm (Cat. No. BD571190) with a standard purity of 97% and a commitment to provide batch-specific QC data including NMR, HPLC, and GC . This level of analytical rigor is not uniformly guaranteed across all vendors of the [3,4-c] isomer or other hexahydropyrrolo[3,4-b]pyrrole derivatives, where purity can range from 95% to unspecified . In fragment-based screening, impurities as low as 1-2% can generate false positives or interfere with binding assays, making verified purity a critical procurement criterion.

Quality control Reproducibility Procurement

Optimal Application Scenarios for cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone Based on Differentiation Evidence


Fragment-Based Lead Generation for DPP-IV and USP30 Inhibitors

The compound's [3,4-b] scaffold, as claimed in US 8,785,477 B2, makes it a privileged fragment for initiating DPP-IV inhibitor programs. Its balanced lipophilicity (XLogP3-AA = 0) and dual H-bond acceptor capacity support efficient binding to the catalytic site, while the 97% certified purity minimizes false positives in primary screens [1].

Patent-Protected Intermediate for Composition-of-Matter Applications

For organizations building patent portfolios around DPP-IV or USP30 inhibition, procuring this specific [3,4-b] isomer is essential. The [3,4-c] isomer is not covered by the core Markush claims and may lack biological activity, making the target compound the only valid starting material for generating patentable, bioactive derivatives [1].

Structure-Activity Relationship (SAR) Studies on Scaffold Vector Influence

The rigid, cis-fused [3,4-b] scaffold provides a fixed exit vector for the N-acyl substituent, enabling systematic SAR exploration of the S2 pocket in DPP-IV or the distal ubiquitin-binding site in USP30. Substitution with the pyrrolidin-1-yl group introduces an additional hydrogen bond acceptor not present in simple aryl analogs, allowing researchers to probe the thermodynamic signature of binding [1].

Reproducible In Vitro Pharmacology with Batch-Verified Compound Integrity

The availability of batch-specific NMR, HPLC, and GC data from Bidepharm (97% purity standard) ensures that researchers can correlate biological activity with verified chemical identity, minimizing the risk of data variability due to undetected impurities—a critical consideration when publishing SAR data or transitioning from hit to lead [1].

Quote Request

Request a Quote for (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.